D-myo-Inositol-1,5,6-triphosphate (sodium salt) can be sourced from various biochemical suppliers and is classified under organic compounds known as inositol phosphates. It belongs to the subclass of organooxygen compounds and is specifically categorized as an alcohol and polyol derivative. The compound's chemical formula is with a molecular weight of approximately 420.0956 g/mol .
The synthesis of D-myo-Inositol-1,5,6-triphosphate (sodium salt) typically involves the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate. The process can be summarized as follows:
This synthesis can be performed under controlled laboratory conditions to ensure high purity and yield.
The molecular structure of D-myo-Inositol-1,5,6-triphosphate (sodium salt) features a cyclohexane ring with multiple hydroxyl groups and phosphate moieties attached. The structural representation includes:
The compound exhibits a complex three-dimensional structure that allows it to interact effectively with cellular receptors.
D-myo-Inositol-1,5,6-triphosphate (sodium salt) participates in several biochemical reactions:
These reactions are critical for maintaining cellular homeostasis and facilitating communication between cells .
The mechanism of action for D-myo-Inositol-1,5,6-triphosphate (sodium salt) primarily involves its role as a second messenger:
This cascade plays a vital role in diverse physiological processes including cell growth and differentiation.
D-myo-Inositol-1,5,6-triphosphate (sodium salt) exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical applications while necessitating careful handling protocols.
D-myo-Inositol-1,5,6-triphosphate (sodium salt) has several important applications in scientific research:
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a stereochemically defined derivative of the cyclohexanehexol family, with systematic molecular representation as C₆H₁₂O₁₅P₃·3Na and molecular weight of 486.04 g/mol [2] [3]. Its structural identity centers on the myo-inositol scaffold—a meso-compound with one axial hydroxyl at position 2 and five equatorial hydroxyls. The "D" prefix specifies the stereochemical numbering system where phosphate groups occupy positions 1, 5, and 6 according to the relaxed d-numbering convention established by IUPAC [1] [8]. This convention maintains consistent stereodescriptors across biochemical literature, with the symbol "Ins" implicitly denoting myo-inositol in the 1D configuration unless otherwise specified [1].
The three-dimensional configuration can be visualized through Agranoff's turtle analogy: the axial 2-OH represents the "head," while the phosphates at positions 1 (right front limb), 5 (left rear limb), and 6 (tail) project equatorially [1]. This spatial arrangement disrupts the natural plane of symmetry in myo-inositol, rendering D-myo-Inositol-1,5,6-triphosphate chiral despite the parent inositol being a meso compound. The sodium salt form crystallizes with ammonium counterions in some preparations, as evidenced by the SMILES notation: O[C@H]1[C@@H](O)[C@@H](OP(O)(O)=O)[C@H](OP(O)(O)=O)[C@@H](OP(O)(O)=O)[C@@H]1O
[4]. The InChIKey MWPGDKRESDTMSH-TYZYTZLSSA-N
confirms the absolute stereochemistry at carbons 1–6 as (1D,2D,3D,4L,5D,6L) [4].
Table 1: Stereochemical Features of D-myo-Inositol-1,5,6-triphosphate
Characteristic | Description |
---|---|
Parent Inositol | myo-Inositol (1 axial OH at C2, 5 equatorial OHs) |
Phosphate Positions | 1, 5, 6 (equatorial) |
Symmetry | Chiral (no plane of symmetry) |
Cahn-Ingold-Prelog | (1R,2R,3R,4S,5R,6S)-cyclohexane-1,5,6-triol triphosphate |
CAS Registry | 120965-76-6 (sodium salt); 135027-58-6 (ammonium salt) |
Biological Source | Avian erythrocytes (natural occurrence) [4] |
The conversion of D-myo-Inositol-1,5,6-triphosphate to its trisodium salt (C₆H₁₂Na₃O₁₅P₃) significantly enhances stability, solubility, and bioavailability. This modification replaces three acidic protons from the phosphate groups with sodium cations, yielding a hygroscopic solid with >98% purity [2] [3]. The sodium salt formation increases water solubility by orders of magnitude compared to the free acid—a critical property for experimental applications in aqueous buffers. This solubility arises from the ionic dissociation of Na⁺ counterions, which facilitates solvation in polar solvents [3].
Physicochemical characterization confirms the compound's stability at −20°C under anhydrous conditions but susceptibility to hydrolysis under acidic or alkaline conditions due to labile phosphoester bonds [4]. The sodium salt's molecular weight (486.04 g/mol) and elemental composition align with theoretical calculations for C₆H₁₂Na₃O₁₅P₃, with variations possible in hydration state. The compound exhibits no defined flash point as a non-volatile solid and requires standard handling precautions for combustible solids (Storage Class Code 11) [4].
Table 2: Physicochemical Properties of Sodium Salt Form
Property | Specification |
---|---|
Molecular Formula | C₆H₁₂O₁₅P₃·3Na |
Molecular Weight | 486.04 g/mol |
Purity | ≥98% |
Solubility | Highly soluble in water; insoluble in organic solvents |
Storage Stability | −20°C, desiccated |
Handling Precautions | Use dust mask (N95), gloves, eyeshields [4] |
The biological activity and metabolic roles of inositol triphosphates depend critically on phosphate positioning and stereochemistry. D-myo-Inositol-1,5,6-triphosphate (Ins(1,5,6)P₃) differs fundamentally from canonical isomers through its absence of a 4-phosphate and distinctive 1,5,6-phosphorylation pattern:
Ins(1,4,5)P₃: The primary calcium-mobilizing second messenger binds endoplasmic reticulum IP₃ receptors (Kd ~10–100 nM) [5]. Ins(1,5,6)P₃ lacks affinity for these receptors due to missing 4-phosphate—a key recognition element. Metabolically, Ins(1,4,5)P₃ is phosphorylated by IP₃ 3-kinase to Ins(1,3,4,5)P₄, whereas Ins(1,5,6)P₃ derives from dephosphorylation of Ins(1,3,4,5,6)P₅ or Ins(1,4,5,6)P₄ [2] [5].
Ins(1,2,6)P₃: Though structurally similar (1,2,6 vs. 1,5,6 phosphorylation), this isomer exhibits distinct chromatographic mobility and biological effects. Reported in PubChem (CID 57347478), it shares the myo-inositol backbone but positions phosphates on adjacent carbons (C1–C2), potentially enabling metal chelation not observed in Ins(1,5,6)P₃ [10].
Enantiomeric Considerations: Ins(1,5,6)P₃ and Ins(3,4,5)P₃ form an enantiomeric pair due to the plane of symmetry in myo-inositol. Standard chromatographic methods cannot resolve them, requiring enantiomer-specific enzymes for differentiation [1]. Ins(1,4,5,6)P₄ is another enantiomer frequently co-eluting with Ins(3,4,5,6)P₄ in analyses [1].
Table 3: Comparative Features of Key Inositol Triphosphate Isomers
Isomer | Receptor Affinity | Metabolic Origin | Chromatographic Behavior |
---|---|---|---|
Ins(1,4,5)P₃ | High (IP₃R, Kd ~nM) | PLC hydrolysis of PIP₂ | Distinct Rt; reference standard |
Ins(1,5,6)P₃ | Negligible | Dephosphorylation of InsP₄/InsP₅ | Co-elutes with Ins(3,4,5)P₃ |
Ins(1,2,6)P₃ | Not characterized | Synthetic or enzymatic rearrangement | Separable from Ins(1,5,6)P₃ [10] |
Ins(1,3,4)P₃ | Low | Ins(1,3,4,5)P₄ dephosphorylation | Resolvable by anion-exchange HPLC |
The biological inertia of Ins(1,5,6)P₃ in calcium signaling contrasts with its utility as a metabolic tracer. Its synthesis from higher phosphates (e.g., Ins(1,3,4,5,6)P₅) positions it as an endpoint in inositol catabolism rather than a signaling molecule [2] [5]. This distinguishes it from Ins(1,4,5)P₃, which serves as a critical branching point for multiple signaling pathways.
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